Cas no 7418-18-0 (Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime)

Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime
- 2,2-Bis-(4-Hydroximinocyclohexyl)propane
- 4,4'-(Propane-2,2-diyl)bis(cyclohexan-1-one) dioxime
- starbld0005927
- N-[4-[2-(4-hydroxyiminocyclohexyl)propan-2-yl]cyclohexylidene]hydroxylamine
- SCHEMBL13656499
- 7418-18-0
- MFCD11500363
-
- MDL: MFCD11500363
- インチ: InChI=1S/C15H26N2O2/c1-15(2,11-3-7-13(16-18)8-4-11)12-5-9-14(17-19)10-6-12/h11-12,18-19H,3-10H2,1-2H3
- InChIKey: UCNBSECKFJYHGV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 266.199428076Da
- どういたいしつりょう: 266.199428076Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB337595-5 g |
2,2-Bis-(4-Hydroximinocyclohexyl)propane; . |
7418-18-0 | 5 g |
€780.00 | 2023-07-19 | ||
abcr | AB337595-5g |
2,2-Bis-(4-Hydroximinocyclohexyl)propane; . |
7418-18-0 | 5g |
€780.00 | 2025-02-13 | ||
abcr | AB337595-1 g |
2,2-Bis-(4-Hydroximinocyclohexyl)propane; . |
7418-18-0 | 1 g |
€260.00 | 2023-07-19 | ||
abcr | AB337595-1g |
2,2-Bis-(4-Hydroximinocyclohexyl)propane; . |
7418-18-0 | 1g |
€260.00 | 2025-02-13 |
Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime 関連文献
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioximeに関する追加情報
CAS No. 7418-18-0: Cyclohexanone, 4,4'-(1-methylethylidene)bis-, Dioxime
Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime (CAS No. 7418-18-0) is a significant compound in the field of organic chemistry, particularly within the realm of ketones and their derivatives. This compound has garnered attention due to its unique structural properties and versatile applications in various industries. Recent advancements in synthetic methodologies and its utilization in drug discovery have further highlighted its importance in contemporary chemical research.
The molecular structure of Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime consists of a cyclohexanone backbone with two dioxime groups attached at the 4-position of each cyclohexane ring. The presence of the dioxime functional group introduces unique reactivity and selectivity in chemical reactions. This compound exhibits a high degree of stability under standard conditions, making it suitable for a wide range of applications.
Recent studies have explored the potential of Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime as a precursor in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel anti-inflammatory agents with improved pharmacokinetic profiles. The ability to modify the dioxime group to introduce diverse substituents has further expanded its utility in medicinal chemistry.
In addition to its role in drug discovery, Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime has found applications in agrochemicals and materials science. Its use as an intermediate in the synthesis of herbicides and fungicides has been documented in recent agricultural studies. Furthermore, its incorporation into polymer systems has demonstrated enhanced mechanical properties, making it a valuable component in advanced materials development.
The synthesis of Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime involves a multi-step process that typically begins with the oxidation of cyclohexanol to cyclohexanone. Subsequent reactions involve the introduction of the dioxime group through carefully controlled nucleophilic substitutions or condensation reactions. Recent innovations in catalytic systems have enabled more efficient and environmentally friendly production methods for this compound.
From an environmental standpoint, Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime has been evaluated for its biodegradability and ecological impact. Studies indicate that under aerobic conditions, this compound undergoes gradual degradation without posing significant risks to aquatic ecosystems. These findings are crucial for ensuring sustainable practices in its industrial applications.
In conclusion, Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime (CAS No. 7418-18-0) stands as a pivotal compound with diverse applications across multiple disciplines. Its structural versatility and reactivity continue to drive innovative research directions, solidifying its position as a key player in modern organic chemistry.
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